molecular formula C23H23N7O3 B6548525 1-(3-methoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946364-43-8

1-(3-methoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548525
CAS No.: 946364-43-8
M. Wt: 445.5 g/mol
InChI Key: PWZPIBKBONQZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyrimidine derivative characterized by a piperazine ring linked to a 3-methoxybenzoyl group and a 3-(4-methoxyphenyl)-substituted triazolopyrimidine core. Its molecular formula is C₂₄H₂₃N₇O₃, with a molecular weight of 481.5 g/mol (CAS: 920177-35-1) . The structural complexity arises from the fusion of pharmacophoric motifs:

  • Triazolopyrimidine core: Known for mimicking purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism.
  • Piperazine moiety: Enhances solubility and bioavailability while facilitating hydrogen bonding with biological targets.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3/c1-32-18-8-6-17(7-9-18)30-22-20(26-27-30)21(24-15-25-22)28-10-12-29(13-11-28)23(31)16-4-3-5-19(14-16)33-2/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZPIBKBONQZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a detailed comparison with analogs (see Table 1 for structural and activity differences):

Triazolopyrimidine Derivatives
Compound Name Substituents Key Features Biological Activity
Target Compound 3-Methoxybenzoyl, 4-methoxyphenyl Dual methoxy groups enhance solubility and receptor affinity. Anticancer (MCF-7 IC₅₀: ~5 µM), neuroprotective .
1-(3-Methoxybenzoyl)-4-{3-phenyl-triazolo[4,5-d]pyrimidin-7-yl}piperazine Phenyl (no methoxy) Reduced polarity; weaker H-bonding capacity. Moderate anticancer activity (MCF-7 IC₅₀: ~15 µM) .
1-{3-Benzyl-triazolo[4,5-d]pyrimidin-7-yl}-4-(2-chlorobenzoyl)piperazine Benzyl, 2-chlorobenzoyl Increased lipophilicity; halogen enhances enzyme inhibition. Antiviral (EC₅₀: 2 µM vs. HSV-1) .
1-[3-(4-Methoxyphenyl)-triazolo[4,5-d]pyrimidin-7-yl]-4-[4-(propan-2-yloxy)benzoyl]piperazine 4-(Propan-2-yloxy)benzoyl Bulky substituent reduces cellular uptake. Antimicrobial (MIC: 8 µg/mL vs. S. aureus) .
Piperazine-Based Analogs
Compound Name Core Structure Key Features Biological Activity
Target Compound Triazolopyrimidine-piperazine Dual methoxy groups optimize CNS penetration. Neuroprotective (75% reduction in Aβ plaques in murine models) .
1-(4-Methoxyphenyl)piperazine Simple piperazine Lacks triazolopyrimidine; limited target engagement. Antidepressant (SSRI-like activity) .
1-(2-Ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-triazolo[4,5-d]pyrimidin-7-yl]piperazine Ethoxybenzoyl Ethoxy group reduces metabolic stability. Moderate anti-inflammatory (COX-2 inhibition: 40% at 10 µM) .

Key Challenges :

  • Low yields (~50%) due to steric hindrance during piperazine coupling.
  • Methoxy groups are susceptible to demethylation under acidic conditions .

Pharmacological Profile and Mechanisms

The target compound exhibits multi-target activity:

  • Anticancer : Inhibits topoisomerase II (IC₅₀: 0.8 µM) and induces apoptosis in MCF-7 cells via caspase-3 activation .
  • Neuroprotective : Reduces oxidative stress in neuronal cells by scavenging ROS (EC₅₀: 10 µM) .
  • Antimicrobial : Disrupts bacterial membrane integrity (MIC: 4 µg/mL vs. E. coli) .

Comparative Efficacy :

  • vs. 1-(3-Chlorophenyl)piperazine : The target compound shows 3x higher CNS penetration due to methoxy groups .
  • vs. Pyrazolo[3,4-d]pyrimidines : Superior topoisomerase II inhibition (2x higher affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.